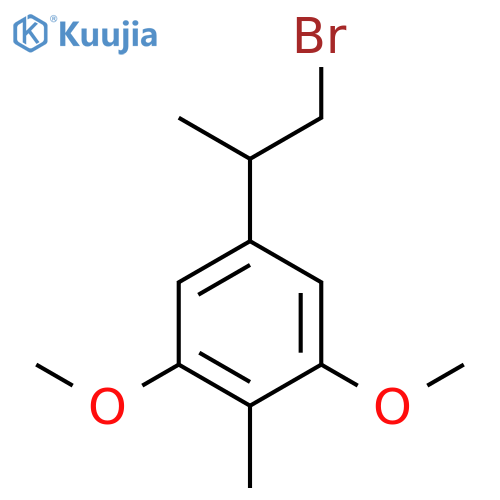Cas no 2228142-09-2 (5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene)

2228142-09-2 structure
商品名:5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene
- 2228142-09-2
- EN300-1927631
-
- インチ: 1S/C12H17BrO2/c1-8(7-13)10-5-11(14-3)9(2)12(6-10)15-4/h5-6,8H,7H2,1-4H3
- InChIKey: PWGQMSULQJMRBU-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=C(C(C)=C(C=1)OC)OC
計算された属性
- せいみつぶんしりょう: 272.04119g/mol
- どういたいしつりょう: 272.04119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 18.5Ų
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927631-10.0g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1927631-2.5g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 2.5g |
$2268.0 | 2023-09-17 | ||
| Enamine | EN300-1927631-0.5g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.5g |
$1111.0 | 2023-09-17 | ||
| Enamine | EN300-1927631-0.05g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.05g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1927631-10g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 10g |
$4974.0 | 2023-09-17 | ||
| Enamine | EN300-1927631-1g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1927631-0.1g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.1g |
$1019.0 | 2023-09-17 | ||
| Enamine | EN300-1927631-1.0g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1927631-5.0g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1927631-0.25g |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |
2228142-09-2 | 0.25g |
$1065.0 | 2023-09-17 |
5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
2228142-09-2 (5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
